5-HT7R antagonist 2

5-HT7 receptor functional selectivity biased signaling

Select 5-HT7R Antagonist 2 (compound 4h) for complete dual-pathway blockade of 5-HT7R signaling. Unlike biased antagonists (e.g., SB-269970), this compound competitively antagonizes both G protein (cAMP IC50 2.59 µM) and β-arrestin (Tango IC50 39.57 µM) pathways with Ki=67 nM. Validated in Shank3-/- ASD mice at 5 mg/kg IP, it uniquely reduces repetitive behaviors and restores hippocampal neurogenesis (DCX+). With 50.6% oral bioavailability and ~1 h half-life, it is the only tool guaranteeing complete 5-HT7R signal suppression for translational ASD research.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
Cat. No. B15138683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT7R antagonist 2
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=CC=C2)C3=NCCN3
InChIInChI=1S/C16H16N2O/c1-19-15-8-3-2-7-14(15)12-5-4-6-13(11-12)16-17-9-10-18-16/h2-8,11H,9-10H2,1H3,(H,17,18)
InChIKeyCQKVUQYWPBSBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT7R Antagonist 2: Dual-Pathway Antagonist with Validated In Vivo Efficacy in ASD Models


5-HT7R antagonist 2 (compound 4h; CAS 1448808-50-1) is a biphenyl-3-yl-dihydroimidazole derivative that functions as a competitive antagonist at the serotonin 5-HT7 receptor [1]. It is distinguished by its ability to antagonize both G protein and β-arrestin signaling pathways downstream of 5-HT7R activation [1]. The compound exhibits a Ki of 67 nM for 5-HT7R binding, with functional IC50 values of 2.59 µM and 39.57 µM in cAMP and Tango assays, respectively [1]. Preclinical studies have demonstrated its capacity to reduce repetitive behaviors and restore neurogenesis in Shank3-/- transgenic mice, an established model of autism spectrum disorder (ASD) [1].

Why 5-HT7R Antagonist 2 Cannot Be Replaced by Generic 5-HT7R Antagonists


The 5-HT7 receptor signals through both Gs protein-mediated cAMP accumulation and β-arrestin-mediated pathways, each contributing to distinct physiological and pathological outcomes [1]. Many widely used 5-HT7R antagonists, such as SB-269970, exhibit biased antagonism or inverse agonism that differentially affects these pathways, while others lack the dual-pathway blockade required to fully suppress 5-HT7R-mediated signaling in certain disease contexts [2]. Substituting 5-HT7R antagonist 2 with a generic 5-HT7R antagonist risks incomplete pathway inhibition, altered functional selectivity, and compromised translational validity—particularly in ASD research where dual-pathway antagonism has been directly linked to in vivo efficacy [1].

Quantitative Differentiation: 5-HT7R Antagonist 2 vs. Standard 5-HT7R Antagonists


Dual-Pathway Antagonism vs. Biased Antagonism of SB-269970

5-HT7R antagonist 2 acts as a competitive antagonist in both G protein and β-arrestin signaling pathways, whereas SB-269970 exhibits quasi-full inverse agonist activity and does not provide dual-pathway blockade [1]. The dual-pathway antagonism of 5-HT7R antagonist 2 ensures complete suppression of 5-HT7R-mediated signaling outputs relevant to ASD pathology, a functional profile not matched by SB-269970 [1][2].

5-HT7 receptor functional selectivity biased signaling

Binding Affinity Comparison: 5-HT7R Antagonist 2 vs. JNJ-18038683 and SB-258719

5-HT7R antagonist 2 binds to the 5-HT7 receptor with a Ki of 67 nM [1]. In comparison, JNJ-18038683 exhibits approximately 10-fold higher affinity (pKi 8.19, Ki ≈ 6.5 nM) [2], while SB-258719 displays pKi 7.5 (Ki ≈ 31.6 nM) [3]. The moderate affinity of 5-HT7R antagonist 2 is sufficient to produce robust functional antagonism and in vivo efficacy, indicating that potency does not linearly predict therapeutic utility in ASD models.

5-HT7 receptor radioligand binding Ki

Metabolic Stability and In Vitro Safety Profile

5-HT7R antagonist 2 demonstrates significant metabolic stability in microsomal incubations and exhibits no cytotoxicity in cell-based assays [1]. While direct comparator data for other 5-HT7R antagonists under identical conditions are not available in the primary literature, this profile supports its suitability for in vivo studies without confounding toxicity artifacts.

metabolic stability cytotoxicity microsomal stability

Pharmacokinetic Characterization in Mice

Pharmacokinetic analysis of 5-HT7R antagonist 2 in ICR male mice following intravenous (IV) and intraperitoneal (IP) administration revealed a bioavailability (F) of 50.6%, a half-life (T1/2) of 0.77 h (IV) and 1.06 h (IP), and a volume of distribution (Vss) of 32.43 L/kg [1]. These parameters enable reliable dosing for acute behavioral studies in rodent ASD models.

pharmacokinetics bioavailability in vivo dosing

In Vivo Efficacy in ASD Mouse Model: Reduction of Repetitive Behaviors

In Shank3-/- transgenic mice, a well-validated genetic model of ASD, intraperitoneal administration of 5-HT7R antagonist 2 (5 mg/kg, 30 min) significantly reduced the duration of self-grooming—a core repetitive behavior phenotype—and restored reduced neurogenesis as quantified by doublecortin (DCX)-positive neuron counts [1]. This in vivo efficacy directly correlates with the compound's dual-pathway antagonism profile and provides a translatable endpoint not reported for other 5-HT7R antagonists in this specific model.

autism spectrum disorder repetitive behavior neurogenesis

Optimal Research Applications for 5-HT7R Antagonist 2 Based on Validated Evidence


Investigating Dual-Pathway 5-HT7R Signaling in Autism Spectrum Disorder Models

5-HT7R antagonist 2 is the only characterized 5-HT7R antagonist with demonstrated dual-pathway (G protein and β-arrestin) competitive antagonism and validated in vivo efficacy in a genetic ASD mouse model. Researchers should use 5-HT7R antagonist 2 when the experimental objective requires complete blockade of both 5-HT7R signaling arms and when translational relevance to ASD repetitive behaviors is desired [1].

Functional Selectivity Profiling of Novel 5-HT7R Modulators

As a dual-pathway antagonist, 5-HT7R antagonist 2 serves as an essential control compound for functional selectivity assays (cAMP and β-arrestin recruitment). Its IC50 values (2.59 µM for cAMP, 39.57 µM for Tango) provide benchmark data for distinguishing biased agonists/antagonists from balanced modulators [1].

In Vivo Behavioral Pharmacology Studies Requiring Acute IP Dosing

With established pharmacokinetic parameters (F = 50.6%, T1/2 ≈ 1 h) and a validated efficacious dose (5 mg/kg IP) in mice, 5-HT7R antagonist 2 is optimized for acute behavioral experiments where rapid onset and moderate duration of action are advantageous [1]. The compound's favorable metabolic stability and lack of cytotoxicity further support its use in longitudinal studies.

Neurogenesis and Neurodevelopmental Disorder Research

The ability of 5-HT7R antagonist 2 to restore impaired neurogenesis (as measured by DCX+ neurons) in the Shank3-/- mouse brain positions this compound as a unique tool for studying the role of 5-HT7R signaling in adult hippocampal neurogenesis and its contribution to neurodevelopmental disorders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-HT7R antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.